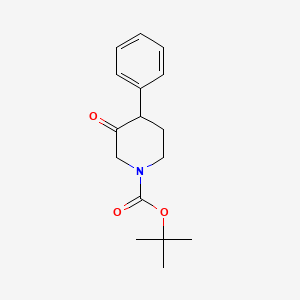

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate

Description

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a ketone moiety at position 3, and a phenyl substituent at position 4. This compound is structurally significant in medicinal chemistry, often serving as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators . The Boc group enhances solubility and stability during synthetic processes, while the phenyl and ketone groups contribute to steric and electronic interactions critical for biological activity.

Properties

IUPAC Name |

tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZIXYGSCLOCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Related Research and Applications

-

PROTAC Development :

- Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases.

- THPPC's semi-flexible nature allows for optimal spatial arrangement, which is necessary for effective protein recruitment and degradation.

-

Enzyme Inhibition Studies :

- THPPC has potential as an enzyme inhibitor. Studies on its interaction with P-glycoprotein (P-gp), a crucial transporter involved in drug metabolism, suggest that compounds with hydroxyl groups can enhance binding affinity through hydrogen bonding interactions.

-

Synthesis of Complex Organic Molecules :

- Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

-

Study of Enzyme Inhibition and Receptor Binding:

- This compound is employed in studying enzyme inhibition and receptor binding.

-

Potential Therapeutic Effects:

- It is investigated for potential therapeutic effects in neurological disorders.

-

Development of New Materials and Chemical Processes:

- The compound is utilized in developing new materials and chemical processes.

Case Studies

- PROTAC Applications: A study on PROTACs incorporating THPPC demonstrated efficacy in degrading specific target proteins associated with various diseases. The compound facilitates the binding of PROTAC molecules to target proteins, leading to their degradation.

- MmpL3 Inhibitors: A study of spirocycle MmpL3 inhibitors showed that the addition of a carboxylic acid group could improve a compound’s properties, including hERG channel inhibition, mouse metabolic stability, and HepG2 cytotoxicity .

- AC Inhibitors: Research on substituted oxazol-2-one-3-carboxamides identified a potent AC inhibitor with optimal physicochemical and metabolic properties, showing target engagement in human neuroblastoma SH-SY5Y cells and a desirable pharmacokinetic profile in mice . This compound may act as a useful pharmacological tool for investigating the potential therapeutic effects of AC inhibition in relevant sphingolipid-mediated disorders .

रिएक्शन मेकैनिज्म (Reaction Mechanism)

The mechanism of action of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity, while the phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Oxidation, Reduction, and Substitution

Reactions of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate include:

- Oxidation: Formation of 4-oxo-4-phenylpiperidine-1-carboxylate.

- Reduction: Formation of tert-butyl 4-hydroxy-4-phenylpiperidine-1-methanol.

- Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position and Reactivity: The position of the ketone (C3 vs. C4) significantly impacts reactivity. For example, the C3 ketone in the target compound may undergo nucleophilic attacks more readily than the C4 ketone in the tetrahydrofuran-propanoyl analogue .

- Steric Hindrance: Bulkier substituents, such as the tetrahydrofuran-propanoyl group in , reduce conformational flexibility, which could affect interactions with biological targets.

Physicochemical Properties

- Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DCM). The carboxylic acid analogue () exhibits higher aqueous solubility due to ionization.

- Stability: The Boc group is stable under basic conditions but hydrolyzes under strong acids, releasing isobutylene gas . Compounds with electron-withdrawing substituents (e.g., ) may exhibit accelerated ester hydrolysis.

Biological Activity

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring and a tert-butyl ester group. Its molecular formula is with a molecular weight of approximately 275.34 g/mol .

Chemical Structure and Properties

The structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Tert-butyl Group : A bulky alkyl group that enhances lipophilicity.

- Carbonyl Group : The keto group at the 3-position is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions in biological molecules. This interaction can influence several biochemical pathways, although detailed studies are necessary to elucidate the specific targets.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

- Anticancer Effects : There is ongoing research into its potential anticancer properties, with investigations focusing on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Enzyme Interaction : The compound has shown interactions with specific enzymes, which could lead to therapeutic applications in enzyme inhibition or modulation .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity. The trifluoromethyl substitution has been linked to increased potency in various drug candidates by improving binding affinity to target proteins or receptors .

Key Findings:

- Enhanced Lipophilicity : The trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating better membrane permeability.

- Selective Binding : The compound's structure allows for selective binding to specific molecular targets, which is crucial for minimizing side effects and enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.